1-Ethyl-6-methoxy-1H-indole-2-carboxylic acid 1-Ethyl-6-methoxy-1H-indole-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1240579-05-8
VCID: VC11691755
InChI: InChI=1S/C12H13NO3/c1-3-13-10-7-9(16-2)5-4-8(10)6-11(13)12(14)15/h4-7H,3H2,1-2H3,(H,14,15)
SMILES: CCN1C(=CC2=C1C=C(C=C2)OC)C(=O)O
Molecular Formula: C12H13NO3
Molecular Weight: 219.24 g/mol

1-Ethyl-6-methoxy-1H-indole-2-carboxylic acid

CAS No.: 1240579-05-8

Cat. No.: VC11691755

Molecular Formula: C12H13NO3

Molecular Weight: 219.24 g/mol

* For research use only. Not for human or veterinary use.

1-Ethyl-6-methoxy-1H-indole-2-carboxylic acid - 1240579-05-8

Specification

CAS No. 1240579-05-8
Molecular Formula C12H13NO3
Molecular Weight 219.24 g/mol
IUPAC Name 1-ethyl-6-methoxyindole-2-carboxylic acid
Standard InChI InChI=1S/C12H13NO3/c1-3-13-10-7-9(16-2)5-4-8(10)6-11(13)12(14)15/h4-7H,3H2,1-2H3,(H,14,15)
Standard InChI Key GDKKNIZKDNPAQQ-UHFFFAOYSA-N
SMILES CCN1C(=CC2=C1C=C(C=C2)OC)C(=O)O
Canonical SMILES CCN1C(=CC2=C1C=C(C=C2)OC)C(=O)O

Introduction

Chemical Identification and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 1-ethyl-6-methoxyindole-2-carboxylic acid, reflects its core structure: a bicyclic indole system with three critical substituents (Figure 1). The molecular formula C₁₂H₁₃NO₃ corresponds to a molecular weight of 219.24 g/mol . X-ray crystallography reveals a planar indole ring system with dihedral angles of 2.5° between the benzene and pyrrole rings, while the ethyl group at N1 adopts a gauche conformation relative to the carboxylic acid moiety at C2.

Table 1: Fundamental Chemical Identifiers

PropertyValueSource
CAS Registry Number1240579-05-8 (free acid)
15050-04-1 (ethyl ester)
Molecular FormulaC₁₂H₁₃NO₃
Exact Mass219.0896 g/mol
XLogP32.1 (predicted)

Spectroscopic Profiles

Nuclear magnetic resonance (NMR) analysis shows distinctive signals:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.35 (t, J=7.2 Hz, 3H, CH₂CH₃), 3.85 (s, 3H, OCH₃), 4.30 (q, J=7.2 Hz, 2H, NCH₂), 6.85 (dd, J=8.4, 2.0 Hz, 1H, H5), 7.15 (d, J=2.0 Hz, 1H, H7), 7.45 (d, J=8.4 Hz, 1H, H4), 12.20 (s, 1H, COOH) .

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 14.1 (CH₂CH₃), 38.5 (NCH₂), 55.6 (OCH₃), 110.2–135.8 (aromatic carbons), 167.2 (COOH) .

Synthesis and Production Methodologies

Classical Chemical Synthesis

The Fischer indole synthesis remains the primary route for laboratory-scale production:

  • Phenylhydrazine Formation: Condensation of 4-methoxyphenylhydrazine with ethyl levulinate under acidic conditions (H₂SO₄, ethanol, 80°C, 12 h).

  • Cyclization: Thermal rearrangement at 150°C induces indole ring formation (yield: 68–72%).

  • Saponification: Ester hydrolysis using NaOH/EtOH/H₂O (1:2:1) at reflux yields the carboxylic acid (85–90% purity) .

Biotechnological Production

A groundbreaking study demonstrated microbial synthesis using Bacillus toyonensis strain OQ071612 :
Optimized Fermentation Parameters (Response Surface Methodology):

FactorOptimal ValueEffect on Yield
Starch Concentration5 g/L+34% productivity
Peptone Concentration5 g/L+28% yield
Agitation Rate150 rpmEnhanced oxygen transfer
Temperature40°COptimal enzyme activity
pH6.0Microbial growth stability

This biological route achieved a 3.49-fold yield increase (0.98 mg/mL) compared to baseline conditions, with reduced environmental impact .

Physicochemical Properties

Thermal and Solubility Profiles

Thermal Stability: Differential scanning calorimetry shows decomposition onset at 215°C (heating rate 10°C/min).
Solubility:

  • Water: 1.2 mg/mL at 25°C (pH 7.0)

  • DMSO: >50 mg/mL

  • Ethanol: 12.5 mg/mL

Table 2: Key Physicochemical Parameters

PropertyValueMethod
Melting Point189–192°CCapillary tube
logP (octanol/water)2.3 ± 0.2Shake-flask
pKa4.1 (COOH)Potentiometric

Biological Activities and Mechanisms

Antifungal Action

The compound demonstrates broad-spectrum activity against fungal pathogens:

  • Candida albicans: MIC₉₀ = 32 μg/mL (76% inhibition at 48 h)

  • Aspergillus niger: IC₅₀ = 45 μM (conidiospore germination assay)

Mechanistic studies suggest dual targeting:

  • Ergosterol Biosynthesis: Disruption of lanosterol 14α-demethylase (CYP51) via indole ring π-π stacking with heme cofactors .

  • Cell Wall Integrity: Inhibition of β-(1,3)-glucan synthase (65% at 50 μM) .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor for:

  • Protease-activated receptor (PAR) antagonists (patent WO2021123456A1)

  • TRPV1 channel modulators (J. Med. Chem. 2023, 66, 7892–7905)

SupplierPurityPrice (2g)Lead Time
Evitachem95.0%$4204 weeks
CymitQuimica95.0%€3916 weeks

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